molecular formula C12H11Cl2N B12628579 2-Chloro-3-chloromethyl-6-ethylquinoline CAS No. 948290-97-9

2-Chloro-3-chloromethyl-6-ethylquinoline

Cat. No.: B12628579
CAS No.: 948290-97-9
M. Wt: 240.12 g/mol
InChI Key: ZQGDKQKWPRKHSR-UHFFFAOYSA-N
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Description

2-Chloro-3-chloromethyl-6-ethylquinoline (CAS: 948290-97-9) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₁Cl₂N and a molar mass of 240.13 g/mol . Its structure features a chlorine atom at position 2, a chloromethyl group at position 3, and an ethyl substituent at position 6 of the quinoline backbone. This compound serves as a key intermediate in synthesizing bioactive quinoline derivatives, such as those with antimalarial, antitumor, or antimicrobial properties . The chloromethyl group at position 3 enhances its reactivity, making it valuable for alkylation or substitution reactions in medicinal chemistry .

Properties

CAS No.

948290-97-9

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-6-ethylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h3-6H,2,7H2,1H3

InChI Key

ZQGDKQKWPRKHSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-6-ethylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which are useful in further chemical synthesis and research .

Scientific Research Applications

2-Chloro-3-chloromethyl-6-ethylquinoline is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-6-ethylquinoline involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of 2-chloro-3-chloromethyl-6-ethylquinoline with its analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
This compound Cl (2), CH₂Cl (3), C₂H₅ (6) C₁₂H₁₁Cl₂N 240.13 High reactivity due to chloromethyl; used in antitumor/antimalarial precursor synthesis
2-Chloro-3-chloromethyl-6-methoxyquinoline Cl (2), CH₂Cl (3), OCH₃ (6) C₁₁H₉Cl₂NO 258.10 Methoxy group increases polarity; used in crystal engineering
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline Cl (2), CH₂CH₂CH₂Cl (3), OC₂H₅ (6) C₁₄H₁₅Cl₂NO 292.18 Chloropropyl chain enhances lipophilicity; potential for membrane-targeted drug design
2-Chloro-6-ethoxy-3-phenylquinoline Cl (2), C₆H₅ (3), OC₂H₅ (6) C₁₇H₁₄ClNO 283.75 Phenyl group at position 3 improves π-π stacking; explored in antimicrobial studies
2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline Cl (2), CH₂OH (3), CH₃ (7,8) C₁₂H₁₂ClNO 221.68 Hydroxymethyl reduces reactivity; dihedral angles influence crystal packing

Physicochemical and Reactivity Differences

  • Chloromethyl vs. Hydroxymethyl: The chloromethyl group in this compound confers higher electrophilicity compared to hydroxymethyl analogs, making it more reactive in nucleophilic substitution reactions .
  • Ethyl vs.
  • Steric Effects : Derivatives with bulky substituents (e.g., phenyl at position 3 or chloropropyl at position 3) exhibit steric hindrance, which may reduce binding efficiency in enzyme-active sites but improve selectivity for hydrophobic targets .

Biological Activity

2-Chloro-3-chloromethyl-6-ethylquinoline is a chlorinated derivative of quinoline, a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Chlorine Atoms : Two chlorine substituents enhance its reactivity.
  • Chloromethyl Group : This group facilitates nucleophilic substitution reactions.
  • Ethyl Group : The presence of an ethyl group contributes to the compound's lipophilicity, which can influence its biological activity.

This compound has a molecular formula of C₉H₈Cl₂N and a molecular weight of approximately 227.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial for microbial growth and replication.
  • DNA Interference : It interferes with DNA synthesis, leading to potential anticancer effects.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects. In vitro studies have shown effectiveness against several pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial32 µg/mL
Staphylococcus aureusAntibacterial16 µg/mL
Aspergillus nigerAntifungal64 µg/mL
Penicillium citrinumAntifungal128 µg/mL

The compound's antimicrobial efficacy is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways in bacteria and fungi.

Study on Antiviral Properties

A recent study highlighted the antiviral potential of derivatives related to quinoline compounds, including this compound. It was found that these compounds exhibited significant inhibition against viral strains, including H5N1, with low cytotoxicity levels. The study reported inhibition rates exceeding 90% for certain derivatives, suggesting a promising avenue for further research in antiviral therapies .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, derivatives of quinoline were screened for their cytotoxic effects. The study revealed that derivatives with similar structural features to this compound exhibited IC50 values ranging from 4.12 mM to 30.98 mM against various cancer cell lines such as HeLa and MCF-7 . This suggests potential utility in developing anticancer agents.

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